(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine
Overview
Description
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that has gained significant attention in recent years due to its potential application in various scientific fields. This compound has attracted the interest of researchers due to its unique structure and properties, which make it a promising candidate for use in a range of applications. In
Scientific Research Applications
Drug Discovery
The compound (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine has potential applications in drug discovery, particularly in the development of new pharmaceuticals. Its unique structure allows it to be a candidate for the synthesis of novel compounds with therapeutic properties. The use of QSAR (Quantitative Structure-Activity Relationship) modeling can predict the biological activity of derivatives of this compound .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. It can be used in the stereoselective synthesis of various heterocyclic compounds, such as (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which is a key intermediate in the synthesis of the antibiotic Moxifloxacin . The compound’s chiral centers are crucial for the production of optically active pharmaceuticals.
Material Science
The structural features of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine make it suitable for material science applications. It can be used in the development of new materials with specific optical properties due to its chirality. The compound’s derivatives could potentially be used in the creation of polymers or as a monomer in polymerization reactions .
Chemical Risk Assessment
This compound’s derivatives can be analyzed using QSAR modeling to predict their toxicological profiles. This is essential for chemical risk assessment, ensuring the safety of new chemicals before they are introduced into the market .
Enzymatic Studies
The compound’s structure allows for its use in enzymatic studies, particularly in understanding the interaction between enzymes and substrates. It can serve as a model compound to study the stereoselectivity of enzymatic reactions .
properties
IUPAC Name |
(4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVSLYAKJGKRCK-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@H]2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine | |
CAS RN |
158252-09-6 | |
Record name | rac-(4aR,7aS)-4-benzyl-octahydropyrrolo[3,4-b]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.